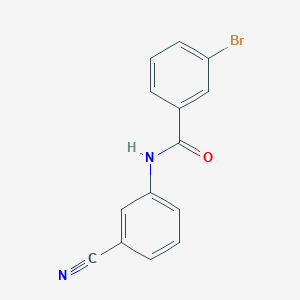

3-bromo-N-(3-cyanophenyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(3-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICUWHNVDWEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-cyanophenyl)benzamide typically involves the following steps:

Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-bromo-N-(3-cyanophenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyano group, which can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the cyano group.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

Reduction Products: The primary amine derivative of the compound.

Oxidation Products: The carboxylic acid derivative of the compound.

Scientific Research Applications

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Potassium tert-butoxide | Basic conditions |

| Reduction | Pd/C, LiAlH4 | Hydrogenation |

| Oxidation | KMnO4, CrO3 | Strong oxidizing conditions |

Medicinal Chemistry

One of the most promising applications of 3-bromo-N-(3-cyanophenyl)benzamide is in medicinal chemistry . Its derivatives are being explored for their potential as therapeutic agents. For instance:

- Carbonic Anhydrase Inhibition : Research indicates that compounds similar to this compound exhibit biological activity against carbonic anhydrase II, which is implicated in conditions such as glaucoma and certain cancers. This makes it a potential lead compound for drug development targeting these diseases .

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with tailored properties. For example:

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of novel heterocyclic compounds through straightforward reactions involving azetidines and cyanogen bromide .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of derivatives derived from this compound. The results indicated significant activity against cancer cell lines, suggesting that modifications to this compound could yield effective anticancer agents .

- Polymer Synthesis : In material science, researchers have explored the use of this compound in synthesizing advanced polymers with specific mechanical properties. This application highlights its versatility beyond traditional organic chemistry .

Mechanism of Action

The exact mechanism of action for 3-bromo-N-(3-cyanophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-bromo-N-(3-cyanophenyl)benzamide and related compounds:

*Calculated based on molecular formula C14H9BrN2O. †Predicted from structural analogs. ‡Estimated from similar compound in . §Molecular weight discrepancy noted in ; likely typographical error in source.

Physicochemical and Spectroscopic Data

- Melting Points : 3-Bromo-N-(4-formylphenyl)benzamide melts at 163–165°C , while 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is reported as a crystalline solid .

- NMR Signatures : Aromatic protons in similar compounds (e.g., 3-bromo-N-(2-phenylallyl)benzamide) appear at δ 7.24–7.85 ppm, with carbonyl carbons at ~167 ppm in 13C-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.